molecular formula C9H12N2O B1521339 1-(4-Aminophenyl)azetidin-3-ol CAS No. 344405-82-9

1-(4-Aminophenyl)azetidin-3-ol

Cat. No. B1521339
Key on ui cas rn: 344405-82-9
M. Wt: 164.2 g/mol
InChI Key: OSNKVPSQFAMADP-UHFFFAOYSA-N
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Patent
US07655652B2

Procedure details

A stirred solution of 1-(4-nitrophenyl)-azetidin-3-ol (Method 36; 15.15 g, 87 mM) in EtOH (250 ml) was hydrogenated over 10% Pd/C (1.5 g) for 18 hrs at atmospheric pressure. The reaction mixture was filtered and the filtrate was evaporated and triturated with ether giving the title compound as a grey crystalline solid. Much of the product had precipitated from the reaction mixture and been filtered off with catalyst. This was stirred with DMF (100 ml) for 15 mins and the catalyst filtered off. The filtrate was evaporated (Hi-Vac) and triturated with a little EtOH. The second crop of product was filtered off, washed with ether and dried. NMR: 3.35 (m+water, 2H), 3.90 (t, 2H), 4.32 (s, 2H), 4.45 (m, 1H), 5.41 (d, 1H), 6.20 (d, 2H), 6.45 (d, 2H); m/z 165.
Name
1-(4-nitrophenyl)-azetidin-3-ol
Quantity
15.15 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
OCC(N1[CH2:10][CH2:9][N:8]([C:11]2[CH:33]=[CH:32][C:14]([NH:15]C3N=C(C4N(C(C)C)C(C)=NC=4)C(Cl)=CN=3)=[CH:13][CH:12]=2)[CH2:7]C1)=O.CC[OH:36]>[Pd]>[NH2:15][C:14]1[CH:32]=[CH:33][C:11]([N:8]2[CH2:7][CH:10]([OH:36])[CH2:9]2)=[CH:12][CH:13]=1

Inputs

Step One
Name
1-(4-nitrophenyl)-azetidin-3-ol
Quantity
15.15 g
Type
reactant
Smiles
OCC(=O)N1CCN(CC1)C1=CC=C(NC2=NC=C(C(=N2)C2=CN=C(N2C(C)C)C)Cl)C=C1
Name
Quantity
250 mL
Type
reactant
Smiles
CCO
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
This was stirred with DMF (100 ml) for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
triturated with ether giving the title compound as a grey crystalline solid
CUSTOM
Type
CUSTOM
Details
Much of the product had precipitated from the reaction mixture
FILTRATION
Type
FILTRATION
Details
been filtered off with catalyst
FILTRATION
Type
FILTRATION
Details
the catalyst filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated (Hi-Vac)
CUSTOM
Type
CUSTOM
Details
triturated with a little EtOH
FILTRATION
Type
FILTRATION
Details
The second crop of product was filtered off
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NC1=CC=C(C=C1)N1CC(C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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